

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" CAS number and identifiers

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Compound of Interest

Compound Name: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B1397809

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Technical Guide: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, strained ring system imparts unique conformational properties and can serve as a valuable scaffold in the design of novel therapeutic agents. The incorporation of a sulfonyl group, particularly an arylsulfonyl moiety, can further modulate the physicochemical and biological properties of the azetidine core. This technical guide provides a comprehensive overview of "**Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**", a representative N-sulfonylated azetidine, focusing on its identification, synthesis, and potential biological significance. While specific experimental data for this exact compound is limited, this guide consolidates available information and presents generalized protocols and conceptual frameworks relevant to this class of molecules.

Core Identifiers

Definitive identification of a chemical entity is crucial for research and development. The primary identifiers for "**Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**" are summarized below. It is

important to note that a specific CAS Registry Number for this exact compound is not readily available in public databases, which is common for novel research chemicals.

Identifier	Value	Source
IUPAC Name	1-[(4-fluorophenyl)sulfonyl]azetidine	-
Molecular Formula	C ₉ H ₁₀ FNO ₂ S	PubChem
PubChem Substance ID	329822139	PubChem
Molecular Weight	215.24 g/mol	PubChem
Canonical SMILES	<chem>C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F</chem>	-
InChI Key	YJEGCAIJKZPCFH-UHFFFAOYSA-N	-

Synthesis and Characterization

The synthesis of N-sulfonylated azetidines typically involves the reaction of azetidine or its derivatives with a corresponding sulfonyl chloride in the presence of a base. The following represents a generalized experimental protocol for the synthesis of compounds like "**Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**".

General Experimental Protocol: Synthesis of N-Sulfonylated Azetidines

Objective: To synthesize 1-[(4-fluorophenyl)sulfonyl]azetidine.

Materials:

- Azetidine hydrochloride
- 4-Fluorobenzenesulfonyl chloride
- Triethylamine (or another suitable base)

- Dichloromethane (DCM) (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of azetidine hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture for 15-30 minutes to liberate the free azetidine base.
- Slowly add a solution of 4-fluorobenzenesulfonyl chloride (approximately 1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
- Combine the organic layers and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-[(4-fluorophenyl)sulfonyl]azetidine.

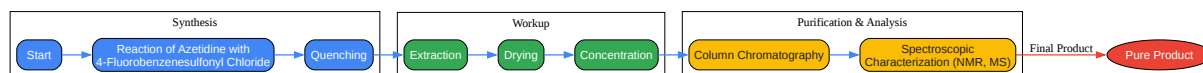
Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are fundamental for structural elucidation.
 - ^1H NMR: Expect to see characteristic signals for the azetidine ring protons (typically multiplets in the range of 2.0-4.0 ppm) and the aromatic protons of the 4-fluorophenyl group (typically doublets or multiplets in the range of 7.0-8.0 ppm).
 - ^{13}C NMR: Expect signals for the azetidine carbons and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expect strong absorption bands for the sulfonyl group (S=O stretching) typically around 1350 cm^{-1} and 1160 cm^{-1} .

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow: Synthesis and Purification

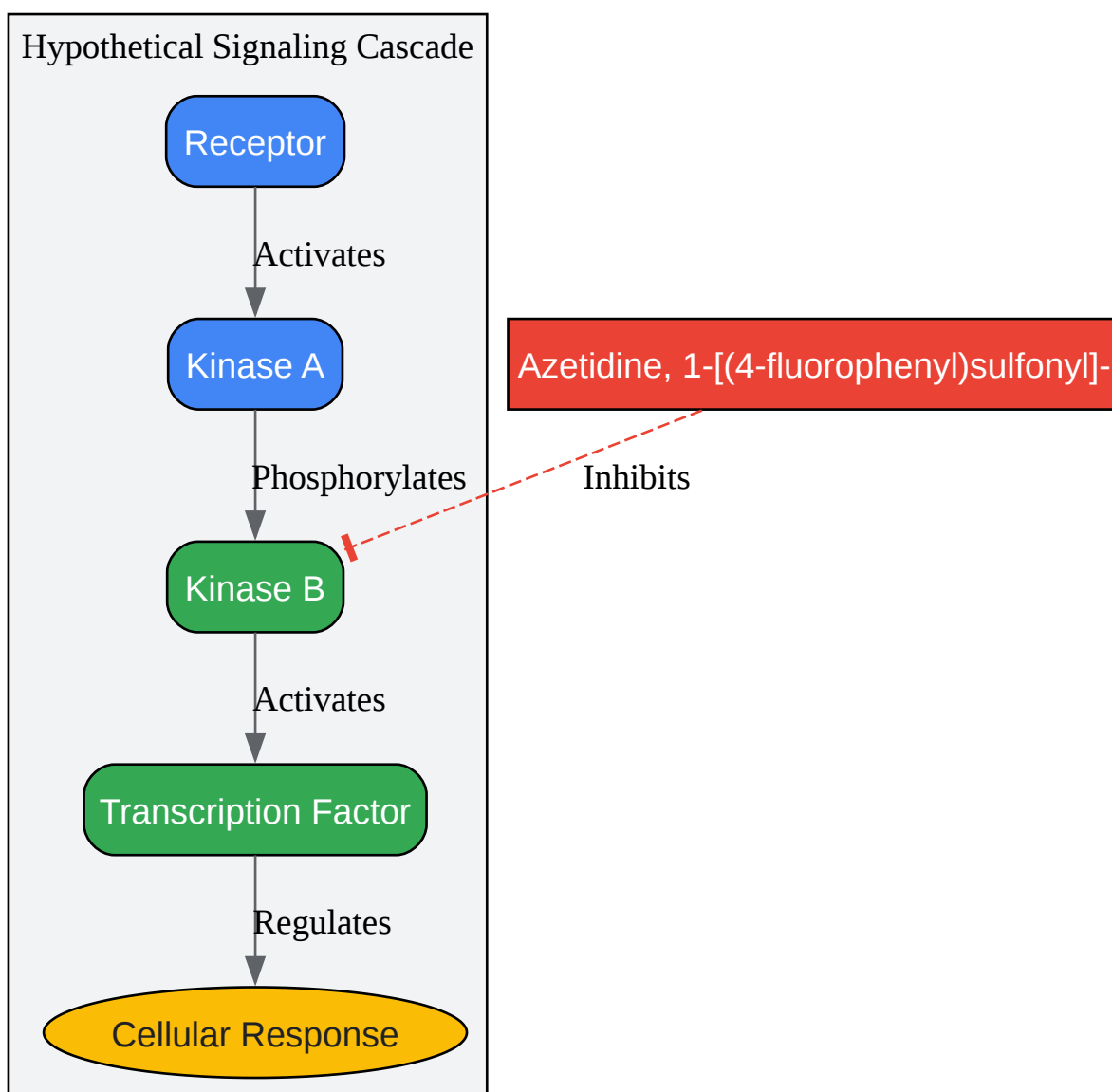


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Caption: A generalized workflow for the synthesis and purification of 1-[(4-fluorophenyl)sulfonyl]azetidine.

Conceptual Signaling Pathway: Potential Biological Role

Azetidine-containing compounds have been investigated for a wide range of biological activities, including as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where an N-sulfonylated azetidine could act as an inhibitor.



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